![molecular formula C17H17F2N3O2 B2527071 2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine CAS No. 2379984-97-9](/img/structure/B2527071.png)
2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine is a synthetic organic compound that features a piperidine ring substituted with a difluorobenzoyl group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including hydrogenation and cyclization.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via an acylation reaction using 2,6-difluorobenzoyl chloride.
Coupling with Pyrimidine: The final step involves coupling the piperidine intermediate with a pyrimidine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: Used in the study of receptor-ligand interactions and enzyme inhibition.
Pharmaceutical Industry: Potential use in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group may enhance binding affinity, while the piperidine and pyrimidine rings contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole
- 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
Uniqueness
2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine is unique due to its combination of a difluorobenzoyl group with a piperidine and pyrimidine ring. This structural arrangement provides distinct chemical properties and potential biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c1-11-9-20-17(21-10-11)24-12-5-7-22(8-6-12)16(23)15-13(18)3-2-4-14(15)19/h2-4,9-10,12H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOACSNIHREUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
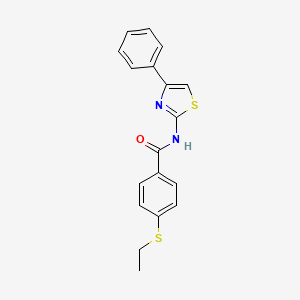
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2526991.png)
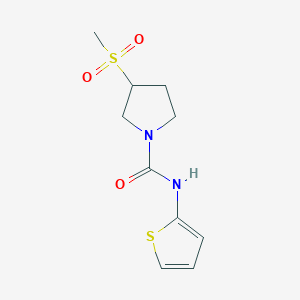
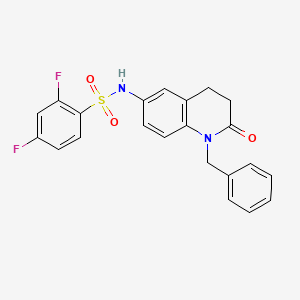
![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526994.png)
![3-(4-ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2526995.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]acetamide](/img/structure/B2526997.png)
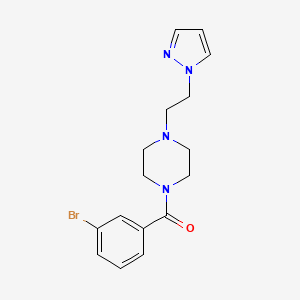
![1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2527000.png)
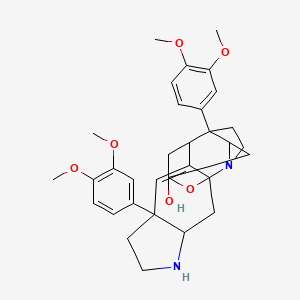
![1-methyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2527004.png)
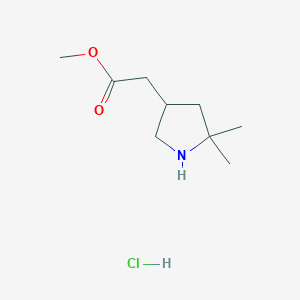
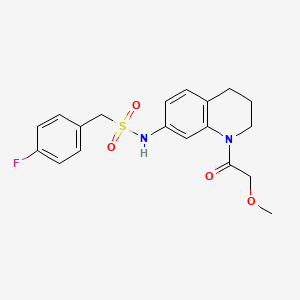
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2527010.png)
